molecular formula C9H19N3 B6204066 1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine CAS No. 1315360-60-1

1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine

Cat. No.: B6204066
CAS No.: 1315360-60-1
M. Wt: 169.3
InChI Key:
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Description

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its industrial application .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methylpiperazin-1-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 4-(4-Methylpiperazin-1-yl)aniline
  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness: 1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

CAS No.

1315360-60-1

Molecular Formula

C9H19N3

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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